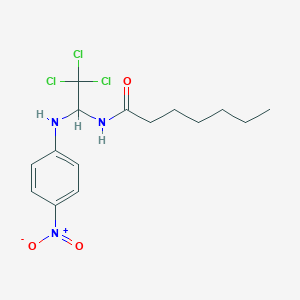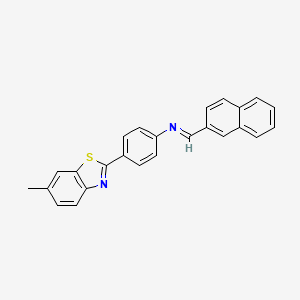
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide is a synthetic organic compound with the molecular formula C15H20Cl3N3O3 It is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and a heptanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide typically involves the reaction of 4-nitroaniline with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then reacted with heptanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, suitable solvents like ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminoaniline derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Heptanoic acid and 4-nitroaniline.
科学的研究の応用
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloromethyl group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-nitroanilino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(4-ethoxyanilino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(2,4-dinitroanilino)ethyl)butanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide is unique due to the specific positioning of the nitro group on the aniline ring and the length of the heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H20Cl3N3O3 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]heptanamide |
InChI |
InChI=1S/C15H20Cl3N3O3/c1-2-3-4-5-6-13(22)20-14(15(16,17)18)19-11-7-9-12(10-8-11)21(23)24/h7-10,14,19H,2-6H2,1H3,(H,20,22) |
InChIキー |
FRGXFVPWGRPRNC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one](/img/structure/B11984716.png)

![butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate](/img/structure/B11984744.png)

![4-Bromo-N'-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11984754.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984760.png)

![Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11984769.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984778.png)
![9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984785.png)
![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(phenyl)methanone](/img/structure/B11984787.png)

